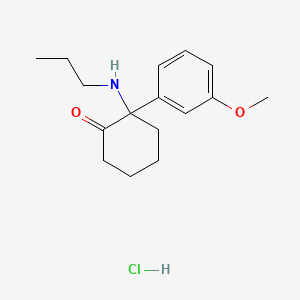

Methoxpropamine (hydrochloride)

Description

Historical Context of Academic Inquiry into Arylcyclohexylamine Compounds

The academic exploration of arylcyclohexylamine compounds dates back to the mid-20th century, with the synthesis of phencyclidine (PCP) in 1956 by Parke-Davis researchers who were initially seeking a new anesthetic. professornl.comnih.gov PCP was the first arylcyclohexylamine to be recognized for its anesthetic properties, although other related compounds had been described in scientific literature earlier. wikipedia.orgwikiwand.com The intensive investigation into arylcyclohexylamine anesthetics by Parke-Davis led to the development of ketamine in the 1960s, which presented a more favorable clinical profile than PCP. nih.govwikipedia.orgen-academic.com

During the 1970s, the focus of academic and public attention on arylcyclohexylamines shifted as PCP and its analogues gained notoriety as illicit recreational drugs due to their dissociative, hallucinogenic, and euphoriant effects. wikipedia.orgwikiwand.comen-academic.com This period marked a new direction in research, expanding beyond anesthetic applications to investigate the stimulant, analgesic, and neuroprotective properties of these compounds. en-academic.com The unique psychoactive effects of arylcyclohexylamines spurred further scientific inquiry into their mechanisms of action and potential therapeutic applications, as well as concerns regarding their abuse potential. professornl.comtaylorandfrancis.com

The core structure of an arylcyclohexylamine consists of a cyclohexylamine (B46788) unit with an aryl moiety attached geminal to the amine. wikipedia.orgpsychonautwiki.org This basic structure has been extensively modified by researchers over the decades, leading to a wide array of derivatives with varying pharmacological profiles. wikipedia.orgen-academic.com

Emergence of Methoxpropamine (hydrochloride) as a Novel Psychoactive Substance (NPS) in Research

Methoxpropamine (MXPr) was first identified in Denmark in October 2019, marking its appearance on the European illicit drug market as a novel psychoactive substance. wikipedia.orgresearchgate.netnih.gov Its emergence is characteristic of the trend of NPS development, where new compounds are synthesized to mimic the effects of controlled substances while circumventing existing drug laws. psychonautwiki.orgchemical-collective.com MXPr is structurally similar to other arylcyclohexylamines like methoxetamine (MXE) and 3-methoxyeticyclidine. researchgate.netnih.gov

The appearance of MXPr on the online research chemical market in late 2019 signaled its availability to a broader audience, prompting immediate attention from the scientific and forensic communities. psychonautwiki.orgchemical-collective.com Research into MXPr has since focused on its analytical characterization, metabolism, and potential for harm. nih.govresearchgate.net The constant evolution of NPS, such as MXPr, presents a significant challenge for public health and regulatory agencies, as there is often a lack of established scientific data on their pharmacology and toxicology upon their emergence. researchgate.netherts.ac.uk

Initial research efforts have been directed at developing analytical methods for the detection of MXPr and its metabolites in biological samples to aid in clinical and forensic investigations. nih.govnih.gov These studies are crucial for understanding the compound's distribution and duration of effects in the body. nih.gov

Positioning Methoxpropamine (hydrochloride) Research within Dissociative Pharmacology Studies

Methoxpropamine is classified as a dissociative anesthetic drug, placing its research firmly within the domain of dissociative pharmacology. wikipedia.orgnih.gov Its primary mechanism of action is understood to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a property it shares with other arylcyclohexylamines like PCP and ketamine. psychonautwiki.orgwikipedia.org Antagonism of the NMDA receptor is responsible for the characteristic anesthetic, anticonvulsant, neuroprotective, and dissociative effects of this class of compounds. en-academic.compsychonautwiki.org

Research has shown that MXPr acts as a potent antagonist of NMDA receptors. researchgate.net One study compared the potency of MXPr to its analogue methoxetamine (MXE) and the known NMDA receptor antagonist MK-801, providing quantitative data on its inhibitory concentration. researchgate.net The dissociative effects of these compounds are a direct consequence of their interaction with the NMDA receptor system. taylorandfrancis.com

The study of MXPr contributes to the broader understanding of the structure-activity relationships of arylcyclohexylamines and their effects on the central nervous system. By investigating the pharmacological profile of MXPr, researchers can further elucidate the nuances of NMDA receptor function and its role in consciousness, perception, and mood. en-academic.complos.orgplos.org The behavioral effects observed in animal studies with related compounds, such as locomotor hyperactivity and disruption of prepulse inhibition, are consistent with the classification of these substances as dissociative drugs. nih.gov

Overview of Key Research Challenges and Gaps for Methoxpropamine (hydrochloride)

Despite its emergence as a notable NPS, significant gaps remain in the scientific understanding of methoxpropamine. A primary challenge is the limited knowledge of its complete pharmacological and toxicological profile. psychonautwiki.orgchemical-collective.com While its primary action as an NMDA receptor antagonist is recognized, the full spectrum of its interactions with other receptor systems is not yet fully characterized. psychonautwiki.org

Another major research gap is the comprehensive understanding of its metabolism and the toxicological implications of its metabolites. psychonautwiki.orgnih.gov Initial studies have identified several metabolites in mice, but further research is needed to confirm these findings in humans and to assess the potential toxicity of these breakdown products. nih.govnih.gov The identification of specific metabolites is crucial for developing reliable methods for detecting MXPr use in forensic and clinical settings. nih.govresearchgate.net

The rapid emergence of MXPr and other NPS on the illicit market outpaces the ability of the scientific community to conduct thorough, long-term studies on their effects. herts.ac.uk This creates a continuous challenge for public health officials and clinicians who must address the consequences of these new substances without a complete evidence base. researchgate.net Further research is needed to understand the potential for abuse, dependence, and long-term health consequences associated with MXPr use.

Properties

Molecular Formula |

C16H24ClNO2 |

|---|---|

Molecular Weight |

297.82 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-2-(propylamino)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-3-11-17-16(10-5-4-9-15(16)18)13-7-6-8-14(12-13)19-2;/h6-8,12,17H,3-5,9-11H2,1-2H3;1H |

InChI Key |

CZXKOARFVUDVTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl |

Origin of Product |

United States |

Methodological Frameworks for Investigating Methoxpropamine Hydrochloride

Advanced Analytical Research Techniques for Compound Characterization and Quantification in Research Matrices.unito.itresearchgate.netnih.govcfsre.orgresearchgate.netnih.gov

The definitive identification and quantification of Methoxpropamine in various samples, from seized materials to biological matrices, rely on a combination of sophisticated analytical techniques. nih.govcfsre.orgresearchgate.netnih.gov These methods provide the necessary sensitivity and specificity to distinguish MXPr from its analogs and to elucidate its metabolic fate. nih.govunito.itresearchgate.net

Chromatographic Methodologies (e.g., UHPLC-QTOF-HRMS, LC-HRMS, GC-MS) in Research.unito.itresearchgate.netnih.govresearchgate.netnih.gov

Chromatographic techniques coupled with mass spectrometry are the cornerstone of Methoxpropamine analysis. unito.itresearchgate.netnih.govresearchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UHPLC-QTOF-HRMS): This powerful technique is extensively used for the metabolic profiling of Methoxpropamine. nih.govunito.itresearchgate.net In studies involving mice, UHPLC-QTOF-HRMS has been instrumental in identifying both phase-I and phase-II metabolites in urine and plasma. nih.govunito.itresearchgate.net The high resolution and mass accuracy of the QTOF analyzer allow for the reliable determination of the elemental composition of precursor and fragment ions, facilitating the structural elucidation of metabolites. unito.it For instance, a study on the metabolism of MXPr in mice utilized a direct injection of diluted urine and plasma into a UHPLC-QTOF-HRMS system to identify key metabolites like desmethyl-MXPr-glucuronide. nih.govunito.it

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is a vital tool for the identification and characterization of Methoxpropamine and its metabolites in various samples, including powder, urine, and hair. nih.govnih.gov This method provides accurate mass measurements, which are crucial for identifying unknown substances when reference standards are unavailable. nih.govresearchgate.net The use of LC-HRMS with a benchtop Orbitrap instrument has been described for the characterization of MXPr and its metabolites in post-mortem blood and hair samples. nih.gov This approach allows for the development of analytical methods for both the parent compound and its metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for the analysis of Methoxpropamine. cfsre.orgresearchgate.net While often used in conjunction with other methods for comprehensive characterization, GC-MS provides valuable information on the fragmentation patterns of the molecule. cfsre.orgnih.gov The electron ionization (EI) mass spectrum of Methoxpropamine shows characteristic fragmentation, which aids in its identification. cfsre.orgnih.gov

Below is an interactive table summarizing the chromatographic methods used in Methoxpropamine research:

Table 1: Chromatographic Methods for Methoxpropamine Analysis| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| UHPLC-QTOF-HRMS | Metabolic study in mice | Identification of phase-I and phase-II metabolites in urine and plasma. nih.govunito.itresearchgate.net | nih.govunito.itresearchgate.net |

| LC-HRMS | Identification in powder, urine, and hair | Characterization of MXPr and its metabolites; accurate mass determination. nih.govnih.gov | nih.govnih.gov |

Spectroscopic Methodologies (e.g., NMR, IR, Mass Spectrometry) for Research Purity and Identity Confirmation.nih.govcfsre.org

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of the purity of Methoxpropamine. nih.govcfsre.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are critical for the definitive structural confirmation of Methoxpropamine. nih.govcfsre.org In the absence of a reference standard, NMR data is essential for the initial identification of the compound. cfsre.org For example, the analysis of a white solid material suspected to be Methoxpropamine involved dissolving the powder in deuterated methanol (B129727) (CD₃OD) and acquiring spectra on a 600 MHz Bruker AVANCE™ III Spectrometer to confirm its identity. cfsre.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the Methoxpropamine molecule. nih.govcfsre.org The IR spectrum of Methoxpropamine hydrochloride would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the cyclohexanone (B45756) ring, the C-O-C stretch of the methoxy (B1213986) group, and N-H bends of the secondary amine. youtube.comnih.gov This technique is often used in combination with other methods for a comprehensive characterization. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a key technique for determining the exact mass and elemental composition of Methoxpropamine, which is crucial for its identification. nih.govcfsre.orgnih.gov The mass spectrum of Methoxpropamine typically shows a molecular ion [M+H]⁺ at m/z 262.1802. cfsre.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. cfsre.org

The following table details the spectroscopic techniques applied in the study of Methoxpropamine:

Table 2: Spectroscopic Methods for Methoxpropamine Characterization| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation and identification | Confirms the connectivity of atoms in the molecule. nih.govcfsre.org | nih.govcfsre.org |

| IR Spectroscopy | Functional group analysis | Identifies key functional groups like carbonyl and ether. nih.govcfsre.org | nih.govcfsre.org |

Immunoassay Techniques in Research Applications for Related Analogs.

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are commonly used as rapid screening tools for classes of drugs. nih.gov While specific immunoassays for Methoxpropamine may not be widely available, those developed for structurally related arylcyclohexylamines like phencyclidine (PCP) can exhibit cross-reactivity. nih.govnih.gov

Studies have shown that some PCP immunoassays can detect other arylcyclohexylamine analogs, such as 3-MeO-PCP and 4-MeO-PCP, with varying degrees of cross-reactivity. nih.gov However, the cross-reactivity for other analogs like methoxetamine (MXE) can be very low. nih.gov The utility of these assays for the preliminary screening of Methoxpropamine would depend on the specific antibody used and its cross-reactivity profile with MXPr. Therefore, positive results from an immunoassay would require confirmation by a more specific technique like LC-MS/MS or GC-MS. nih.gov

In Vitro Experimental Paradigms for Receptor and Transporter Studies.wikipedia.org

Understanding the pharmacological profile of Methoxpropamine involves investigating its interactions with various receptors and neurotransmitter transporters in the central nervous system. wikipedia.org In vitro experimental models are essential for these studies.

Radioligand Binding Assays for Receptor Affinity Determination.giffordbioscience.comnih.govrevvity.comresearchgate.netspringernature.com

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays measure the ability of an unlabeled compound, such as Methoxpropamine, to compete with a radiolabeled ligand for binding to a receptor. giffordbioscience.comnih.gov

The general principle involves incubating a preparation of cell membranes or tissues expressing the receptor of interest with a fixed concentration of a radioligand and varying concentrations of the test compound (e.g., Methoxpropamine). giffordbioscience.comnih.gov The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. giffordbioscience.com This IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. nih.govspringernature.com

Given that arylcyclohexylamines are known to interact with NMDA receptors, dopamine (B1211576) transporters, and opioid receptors, radioligand binding assays would be employed to determine the affinity of Methoxpropamine for these targets. wikipedia.org

Cell-Based Functional Assays for Neurotransmitter Transporter Inhibition.mdpi.comnih.govmoleculardevices.commoleculardevices.comnih.gov

Cell-based functional assays are used to assess the effect of a compound on the activity of neurotransmitter transporters, such as the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). mdpi.commoleculardevices.commoleculardevices.comnih.gov

A common method involves using cell lines that are engineered to express a specific human transporter (e.g., HEK-hDAT cells). moleculardevices.comnih.gov These cells are then incubated with a fluorescent or radiolabeled substrate that is a known substrate for the transporter. mdpi.commoleculardevices.comnih.gov The uptake of the substrate into the cells is measured in the presence and absence of the test compound (Methoxpropamine). mdpi.comnih.gov A reduction in substrate uptake in the presence of Methoxpropamine would indicate that it is an inhibitor of that transporter. mdpi.com Dose-response curves can be generated to determine the IC₅₀ value, which represents the concentration of Methoxpropamine required to inhibit 50% of the transporter activity. mdpi.com

These assays are crucial for understanding the potential stimulant or psychoactive effects of Methoxpropamine that may be mediated by its interaction with monoamine transporters. wikipedia.org

The following table provides an overview of the in vitro experimental paradigms:

Table 3: In Vitro Experimental Paradigms for Methoxpropamine| Paradigm | Technique | Purpose | Reference |

|---|---|---|---|

| Receptor and Transporter Studies | Radioligand Binding Assays | To determine the affinity of Methoxpropamine for various receptors (e.g., NMDA, dopamine, opioid). giffordbioscience.comnih.govrevvity.comresearchgate.netspringernature.com | giffordbioscience.comnih.govrevvity.comresearchgate.netspringernature.com |

Electrophysiological Patch-Clamp Recording Techniques in Neuronal Preparations

The patch-clamp technique is a versatile electrophysiological tool that allows for the investigation of ion channel activity in individual cells. This method is instrumental in understanding how psychoactive substances like methoxpropamine (MXPr) modulate neuronal function at a fundamental level.

In a study investigating the effects of MXPr on N-methyl-D-aspartate (NMDA) receptors, whole-cell patch-clamp recordings were performed on cartwheel cells in the dorsal cochlear nucleus of mice. These neurons are known to express NMDA receptors and serve as a reliable model for studying their function. The inward currents induced by the application of NMDA were measured in the presence and absence of MXPr. This allowed for the determination of the inhibitory concentration (IC50) of MXPr on NMDA receptor-mediated currents. The results demonstrated that MXPr acts as a potent antagonist of NMDA receptors, with an IC50 value of 1.647 μM. For comparison, the related compound methoxetamine (MXE) exhibited a higher potency with an IC50 of 0.841 μM, while the well-characterized NMDA receptor antagonist MK-801 was the most potent with an IC50 of 0.060 μM. nih.gov

Furthermore, the study examined the effect of MXPr on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). The findings revealed that MXPr dose-dependently suppressed these synaptic currents, confirming its inhibitory action on synaptic transmission mediated by NMDA receptors. nih.gov

Table 1: Inhibitory Potency (IC50) of Methoxpropamine and Related Compounds on NMDA Receptors

| Compound | IC50 (μM) on NMDA-induced current |

| Methoxpropamine (MXPr) | 1.647 |

| Methoxetamine (MXE) | 0.841 |

| MK-801 | 0.060 |

Data sourced from a study on mouse cartwheel cells. nih.gov

Hepatic Microsome and Cellular Models (e.g., HepaRG, Zebrafish Larvae) for Metabolic Profiling Research

The metabolic fate of a novel psychoactive substance is a critical aspect of its pharmacological and toxicological evaluation. In vitro models such as hepatic microsomes, immortalized cell lines like HepaRG, and alternative animal models like zebrafish larvae are valuable tools for elucidating metabolic pathways.

Hepatic Microsomes:

Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net These preparations are widely used in early-stage drug metabolism studies to assess metabolic stability and identify potential metabolites. While specific studies on the metabolism of methoxpropamine using hepatic microsomes were not identified in the reviewed literature, this methodology is a standard approach for such investigations. nih.govmdpi.com

HepaRG Cells:

The HepaRG cell line is a human-derived hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells. Differentiated HepaRG cells express a wide range of drug-metabolizing enzymes and are considered a reliable in vitro model for studying the metabolism and toxicity of xenobiotics. nih.govdoi.orgnih.gov Although no specific studies on the metabolic profiling of methoxpropamine in HepaRG cells were found, research on the related compound methoxetamine (MXE) has been conducted using this model. In a study investigating MXE metabolism, HepaRG™ cells were utilized to identify human metabolites, with nor-dihydro mephedrone (B570743) being one of the metabolites identified by GC-MS. researchgate.net

Zebrafish Larvae:

The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for toxicological and metabolic studies. Its genetic tractability, rapid development, and optical transparency make it suitable for high-throughput screening. While specific metabolic profiling of methoxpropamine in zebrafish larvae has not been reported, the model has been successfully employed to study the metabolism of other drugs. For instance, studies have demonstrated the utility of zebrafish larvae in characterizing the metabolic changes associated with drug-induced renal injury and in profiling the metabolism of various compounds. nih.gov

In Vivo Preclinical Research Models and Behavioral Paradigms

In vivo studies in preclinical models are essential for understanding the complex pharmacological and behavioral effects of a substance within a living organism. Rodent models are frequently used for these investigations, and neurochemical techniques like microdialysis provide insights into the substance's effects on brain chemistry.

Rodent Models for Pharmacological and Behavioral Investigations

Rodent models, particularly mice and rats, are extensively used to investigate the in vivo effects of psychoactive substances. youtube.com These models allow for the assessment of a compound's influence on various behaviors, which can provide insights into its potential effects in humans.

A study on the metabolism of methoxpropamine (MXPr) in mice provided valuable information on its biotransformation. Following intraperitoneal administration of MXPr, urine and plasma samples were collected and analyzed. The major metabolite identified in urine was desmethyl-MXPr-glucuronide. Other significant metabolites found in urine, plasma, and fur included norMXPr, desmethyl-MXPr, and dihydro-MXPr. nih.gov These findings highlight key metabolic pathways for MXPr in a mammalian system, including N-dealkylation, O-demethylation, and reduction of the cyclohexanone ring, followed by glucuronidation.

Table 2: Identified Metabolites of Methoxpropamine in Mice

| Metabolite | Biological Matrix |

| Desmethyl-MXPr-glucuronide | Urine (main metabolite) |

| norMXPr | Urine, Plasma, Fur |

| desmethyl-MXPr | Fur, Plasma |

| dihydro-MXPr | Fur, Plasma |

Data from an in vivo study in mice. nih.gov

While specific, detailed behavioral studies on methoxpropamine are limited in the available literature, research on the structurally related compound methiopropamine (MPA) in mice offers potential insights into the types of behavioral effects that might be investigated for MXPr. In these studies, MPA was shown to induce a range of behavioral changes, including stimulation of locomotor activity and the induction of motor stereotypies. nih.govresearchgate.net For example, MPA was found to increase the total distance traveled and the maximum running distance in a dose-dependent manner. researchgate.net Such behavioral paradigms, including open field tests to assess locomotor activity and stereotypy, are standard methods for characterizing the effects of novel psychoactive substances. nih.govfrontiersin.orgfrontiersin.orgnih.gov

Neurochemical Measurement Techniques in Preclinical Models (e.g., Microdialysis)

Microdialysis is a minimally invasive technique used to measure the concentrations of unbound analytes in the extracellular fluid of living tissues, most notably the brain. nih.govnih.gov This technique is invaluable for studying how psychoactive substances alter the levels of neurotransmitters such as dopamine and serotonin, providing a neurochemical basis for their behavioral effects. nih.gov

While no specific studies were identified that utilized microdialysis to measure the neurochemical effects of methoxpropamine, research on the related compound methoxetamine (MXE) demonstrates the application of this technique. In a study using mice, microdialysis was employed to monitor dopamine and serotonin concentrations in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex, following the administration of MXE. The results showed that MXE significantly increased both dopamine and serotonin levels, particularly in the prefrontal cortex. researchgate.net This suggests that a similar mechanism of action, involving the modulation of monoaminergic systems, could be a relevant area of investigation for methoxpropamine.

The application of microdialysis in conjunction with behavioral assessments in rodent models would be a powerful approach to elucidate the neurochemical underpinnings of any observed behavioral changes induced by methoxpropamine.

Preclinical Pharmacological Research on Methoxpropamine Hydrochloride

Pharmacodynamic Mechanisms of Action at Molecular Targets

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Research

Preclinical research indicates that methoxpropamine's primary mechanism of action involves the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. nih.govresearchgate.net Arylcyclohexylamines, as a class, are known to function as non-competitive antagonists at the NMDA receptor. wikipedia.orgnih.gov This interaction is fundamental to their pharmacological effects. The blockade of NMDA receptors can lead to a dissociative state, a hallmark of this class of compounds. wikipedia.orgnih.gov

Research has shown that phencyclidine (PCP) and related drugs bind to a specific site within the NMDA receptor-channel complex, often referred to as the PCP binding site. nih.govdrugbank.com This binding is non-competitive and occurs when the channel is in an activated or open state. nih.gov Like other arylcyclohexylamines, methoxpropamine is understood to interact with this site, thereby blocking the influx of ions through the channel and inhibiting neuronal depolarization. drugbank.com

Gabaergic and Glutamatergic System Modulation Research (Comparative Studies)

The balance between the excitatory glutamatergic system and the inhibitory GABAergic system is crucial for normal brain function. mdpi.com Research on related compounds like ketamine has shown that it can impact both systems, leading to a decrease in GABAergic inhibitory neurotransmission and a subsequent increase in excitatory neuronal activity. nih.gov Studies on drugs that modulate these systems have shown that NMDA receptor antagonists like ketamine can protect against seizures in certain models, highlighting the complex interplay between these neurotransmitter systems. nih.gov Comparative studies involving methoxpropamine are needed to fully elucidate its specific effects on the GABAergic and glutamatergic systems.

Preclinical Pharmacokinetic Research

Preclinical pharmacokinetic research investigates the journey of a drug or compound through an organism, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). dovepress.com These studies are fundamental in drug discovery and development, providing essential data on how a new chemical entity is handled by the body before it can be considered for human trials. dovepress.com Early evaluation of ADME properties helps in understanding a compound's potential efficacy and safety profile. dovepress.comwuxiapptec.com Research in this area for Methoxpropamine (hydrochloride) has focused primarily on its metabolic fate in animal models, offering insights into its biotransformation and elimination.

Absorption and Distribution Studies in Preclinical Models

Information regarding the absorption and distribution of Methoxpropamine in preclinical models is primarily derived from metabolic studies that have analyzed its presence and the presence of its metabolites in various biological matrices. Following intraperitoneal administration in mice, Methoxpropamine and its metabolites have been identified in plasma, urine, and fur, indicating its systemic distribution. nih.govresearchgate.net

In a study involving mice, plasma samples collected 24 hours after administration confirmed the presence of the parent drug as well as several metabolites, including nor-MXPr, desmethyl-MXPr, and dihydro-MXPr. nih.gov The detection of these compounds in fur, a keratin (B1170402) matrix, suggests a broader distribution and potential for long-term deposition. nih.govunito.it While these studies confirm systemic exposure and distribution to various body compartments, detailed pharmacokinetic parameters such as volume of distribution (Vd) or plasma protein binding have not been extensively reported in the available preclinical literature. General principles of pharmacokinetics suggest that compounds are distributed to major organs, and tissue concentration studies are often performed to understand this distribution pattern. dovepress.com

Biotransformation Pathways and Metabolite Identification in Preclinical Studies

Biotransformation, or drug metabolism, is the process by which the body enzymatically modifies chemical compounds. longdom.org It is typically divided into two phases: Phase I (functionalization) and Phase II (conjugation). longdom.orgdrughunter.com Phase I reactions introduce or expose polar functional groups, while Phase II reactions attach endogenous molecules to these groups to increase water solubility and facilitate excretion. drughunter.comdrughunter.comslideshare.net Preclinical studies using mouse models and in vitro systems have identified several key metabolites of Methoxpropamine, elucidating its primary biotransformation pathways. nih.govnih.gov

Phase I metabolism of Methoxpropamine in preclinical models involves several oxidative reactions. longdom.orgdrughunter.com Studies in mice have identified metabolites resulting from N-dealkylation, O-demethylation, and dehydrogenation. nih.govunito.it

N-Dealkylation: This process involves the removal of the propyl group from the nitrogen atom, leading to the formation of N-despropyl-methoxpropamine, also known as nor-MXPr. The presence of nor-MXPr has been described as relevant in the plasma, urine, and fur of mice. nih.govunito.it

O-Demethylation: This reaction removes the methyl group from the methoxy (B1213986) moiety on the phenyl ring, resulting in a hydroxylated metabolite, O-desmethyl-MXPr. This metabolite was identified in the fur and plasma of mice. nih.gov In vitro studies using pooled human liver microsomes (pHLM) also identified this metabolite. nih.gov

Dehydrogenation: The formation of dihydro-MXPr has also been reported in mouse plasma and fur, indicating a reduction (or dehydrogenation of a hydroxylated intermediate) of the cyclohexanone (B45756) ring. nih.govunito.it This metabolite was also observed in pHLM assays. nih.gov

Hydroxylation: While not explicitly detailed as a primary metabolite in the mouse study, hydroxylation is a common Phase I reaction that often precedes other transformations. drughunter.com

A total of nine metabolites were identified in mouse urine samples, arising from these Phase I transformations or a combination thereof, in addition to subsequent Phase II conjugation. unito.it

Table 1: Identified Phase I Metabolites of Methoxpropamine in Preclinical Studies

| Metabolite Name | Metabolic Pathway | Preclinical Model/System | Reference(s) |

|---|---|---|---|

| nor-MXPr (N-despropyl-MXPr) | N-Dealkylation | Mice (urine, plasma, fur) | nih.gov, unito.it |

| O-desmethyl-MXPr | O-Demethylation | Mice (plasma, fur), pHLM | nih.gov, nih.gov |

Phase II reactions are conjugation processes that increase the water solubility of metabolites, preparing them for excretion. drughunter.comnumberanalytics.com The most common Phase II reaction is glucuronidation, where glucuronic acid is attached to the metabolite. numberanalytics.comuomus.edu.iq

Glucuronidation: In preclinical studies with mice, glucuronidation was identified as a significant Phase II pathway for Methoxpropamine metabolites. The major metabolite found in mouse urine was desmethyl-MXPr-glucuronide, which was detectable for up to 24 hours post-administration. nih.govunito.it This indicates that the O-desmethyl metabolite formed during Phase I undergoes subsequent conjugation with glucuronic acid. nih.govunito.it

Sulfation: Sulfation is another important Phase II pathway, but no sulfated metabolites of Methoxpropamine were found in the mouse model study. unito.it It has been noted that sulfation can be a minor metabolic step in rodents, whereas it may be more significant in humans compared to glucuronidation. unito.it

N-Acetylation: This pathway was not reported as a metabolic route for Methoxpropamine in the available preclinical research.

Table 2: Identified Phase II Metabolites of Methoxpropamine in Preclinical Studies

| Metabolite Name | Metabolic Pathway | Preclinical Model/System | Reference(s) |

|---|

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for catalyzing the majority of Phase I oxidative reactions for a vast number of xenobiotics, including drugs. youtube.comnih.govnih.gov These enzymes add an oxygen atom to the substrate, making it more polar. nih.govyoutube.com

While the Phase I transformations of Methoxpropamine, such as N-dealkylation and O-demethylation, are characteristic of CYP-mediated metabolism, the specific CYP isozymes involved have not been identified in the reviewed preclinical studies. nih.govunito.it However, research on the structurally related dissociative agent methoxetamine (MXE) has shown that its initial N-deethylation step is catalyzed in humans by CYP2B6 and CYP3A4. researchgate.net This suggests that similar enzymes could potentially be involved in the metabolism of Methoxpropamine, although this would require direct experimental confirmation.

Elimination Kinetics in Preclinical Research

Elimination kinetics describes the rate at which a compound and its metabolites are removed from the body. nih.gov Preclinical research provides initial insights into a compound's excretion profile.

In a study conducted in mice, the pharmacokinetic profile of Methoxpropamine showed a peak excretion in urine one hour after administration. unito.it Following this peak, there was a progressive decline in excretion over the next 6 to 12 hours. unito.it Despite this decline, the parent compound, Methoxpropamine, remained detectable in urine 24 hours after administration, particularly at higher doses. unito.it The main metabolite identified in urine, desmethyl-MXPr-glucuronide, was also detected for up to 24 hours. nih.gov This suggests a relatively rapid initial elimination phase followed by a slower, more prolonged clearance.

Structure-Activity Relationship (SAR) Investigations of Methoxpropamine (hydrochloride) and Analogs

The pharmacological profile of arylcyclohexylamines, the chemical class to which Methoxpropamine (MXPr) belongs, is highly dependent on specific structural features. Variations in substituents on the aromatic ring and the amine group can drastically alter a compound's affinity and selectivity for its molecular targets. researchgate.net Investigations into the structure-activity relationships (SAR) of Methoxpropamine and its analogs focus primarily on how these chemical modifications influence their interaction with the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters.

Impact of Structural Modifications on NMDA Receptor Affinity

Methoxpropamine and its analogs are primarily recognized as NMDA receptor antagonists, binding to the phencyclidine (PCP) site located within the receptor's ion channel. who.intnih.gov The affinity of these compounds for the NMDA receptor is a key determinant of their dissociative effects. plos.orgnih.gov The core arylcyclohexylamine structure is essential for this activity, with the cyclohexane (B81311) ring being a required component for NMDA receptor antagonism. nih.gov

Structural modifications, particularly to the N-alkyl substituent and the methoxy group on the phenyl ring, significantly modulate NMDA receptor affinity. A comparative study of NMDA-induced currents in mouse neurons provided functional potency data (IC₅₀) for Methoxpropamine and its close analog, methoxetamine (MXE), which differs only by having an N-ethyl group instead of an N-propyl group. The study found that Methoxpropamine (IC₅₀ = 1.647 µM) is a potent NMDA receptor antagonist, though slightly less potent than methoxetamine (IC₅₀ = 0.841 µM). scispace.com Both are less potent than the reference antagonist MK-801 (IC₅₀ = 0.060 µM). scispace.com This suggests that lengthening the N-alkyl chain from ethyl to propyl may slightly decrease binding affinity at the NMDA receptor.

Binding affinity studies (Kᵢ values) on a range of related analogs further illuminate the SAR. Methoxetamine (MXE) shows a high affinity for the NMDA receptor, with a Kᵢ value of 259 nM. plos.org An analog with a piperidine (B6355638) ring instead of an N-alkylamine, 3-methoxyphencyclidine (3-MeO-PCP), demonstrates a particularly high affinity with a Kᵢ of 20 nM, making it one of the most potent NMDA antagonists in this group. plos.orgplos.org This affinity is substantially higher than that of phencyclidine (PCP) itself (Kᵢ = 59 nM) and ketamine (Kᵢ = 659 nM). who.intplos.org Shifting the methoxy group from the 3-position to the 4-position on the phenyl ring, as in 4-MeO-PCP, results in a significant drop in affinity (Kᵢ = 404 nM). plos.org

These findings indicate that the 3-methoxy substitution on the phenyl ring is a favorable feature for high NMDA receptor affinity. Furthermore, the nature of the amine substituent is critical, with a piperidine ring (as in 3-MeO-PCP) or an N-ethyl group (as in MXE) conferring higher potency than an N-propyl group (as in MXPr).

Table 1: NMDA Receptor Affinity and Potency of Methoxpropamine and Analogs

| Compound | N-Substituent | Phenyl Substituent | NMDA Receptor Kᵢ (nM) | NMDA Receptor IC₅₀ (µM) |

| Methoxpropamine (MXPr) | Propyl | 3-Methoxy | Not Reported | 1.647 scispace.com |

| Methoxetamine (MXE) | Ethyl | 3-Methoxy | 259 plos.org | 0.841 scispace.com |

| 3-MeO-PCP | Piperidine | 3-Methoxy | 20 plos.orgwikipedia.org | Not Reported |

| 4-MeO-PCP | Piperidine | 4-Methoxy | 404 plos.org | Not Reported |

| Ketamine | Methyl | 2-Chloro | 659 who.int | Not Reported |

| Phencyclidine (PCP) | Piperidine | Unsubstituted | 59 plos.org | Not Reported |

| MK-801 (Reference) | - | - | 4.8 plos.org | 0.060 scispace.com |

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of antagonist affinity and potency, respectively. Lower values indicate higher affinity/potency. Data is compiled from multiple sources.

Correlation between Molecular Structure and Monoamine Transporter Selectivity

In addition to their primary action at NMDA receptors, Methoxpropamine and its analogs interact with monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). who.intplos.org This secondary activity contributes to their complex pharmacological profile. The SAR at these transporters reveals that structural changes significantly affect both affinity and selectivity.

Research shows that several 3-methoxy substituted arylcyclohexylamines display a notable affinity for SERT. plos.org For instance, methoxetamine (MXE) and 3-MeO-PCP show submicromolar affinities for SERT, with Kᵢ values of 481 nM and 216 nM, respectively. plos.org Another analog, 3-MeO-PCE, which has an N-ethyl group like MXE but lacks the cyclohexanone-ketone group, also has a high affinity for SERT (Kᵢ = 115 nM). plos.org

In contrast, the affinity for DAT and NET is generally low for these 3-methoxy analogs. who.int The Roth et al. (2013) study found that 3-MeO-PCP, 3-MeO-PCE, and methoxetamine had Kᵢ values >10,000 nM at DAT and, with the exception of 4-MeO-PCP, also at NET, indicating a lack of significant binding. plos.org This confers a degree of selectivity for SERT over the other monoamine transporters.

The position of the methoxy group is again a critical factor. Moving the methoxy group to the 4-position, as in 4-MeO-PCP, not only reduces NMDA affinity but also alters the transporter selectivity profile. 4-MeO-PCP displays a more balanced, albeit weaker, affinity for all three transporters compared to the 3-methoxy analogs, with Kᵢ values of 844 nM at SERT, 713 nM at NET, and >10,000 nM at DAT. plos.org The presence of affinity for NET is a distinguishing feature of the 4-methoxy analog compared to the 3-methoxy analogs tested in the same panel. plos.org

These data suggest that the 3-methoxy group, common to Methoxpropamine, methoxetamine, and 3-MeO-PCP, directs activity towards SERT while largely sparing DAT and NET. The specific N-alkyl or amine ring substitution then fine-tunes the affinity at both the primary NMDA target and the secondary SERT site.

Table 2: Monoamine Transporter Binding Affinities (Kᵢ, nM) of Methoxpropamine Analogs

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/DAT Selectivity Ratio |

| Methoxpropamine (MXPr) | Not Reported | Not Reported | Not Reported | Not Reported |

| Methoxetamine (MXE) | 481 plos.org | >10,000 plos.org | >10,000 plos.org | >20.8 |

| 3-MeO-PCP | 216 plos.orgwikipedia.org | >10,000 plos.orgwikipedia.org | >10,000 plos.orgwikipedia.org | >46.3 |

| 3-MeO-PCE | 115 plos.org | >10,000 plos.org | >10,000 plos.org | >87.0 |

| 4-MeO-PCP | 844 plos.org | 713 plos.org | >10,000 plos.org | >11.8 |

| Phencyclidine (PCP) | 2234 plos.org | >10,000 plos.org | >10,000 plos.org | >4.5 |

Note: Lower Kᵢ values indicate higher binding affinity. The selectivity ratio is calculated as Kᵢ (DAT) / Kᵢ (SERT). A higher ratio indicates greater selectivity for SERT over DAT. Data is compiled from multiple sources.

Neurochemical and Behavioral Research Findings in Preclinical Models

Modulation of Neurotransmitter Systems in Preclinical Brain Models

Research into how Methoxpropamine specifically alters the serotonergic, dopaminergic, and noradrenergic systems is still in its infancy. The primary mechanism of action identified for Methoxpropamine is its function as an antagonist of the NMDA receptor. One study determined that MXPr potently blocks NMDA receptors and inhibits their mediated synaptic transmission in mouse brain preparations. researchgate.net The half-maximal inhibitory concentration (IC50) for this effect was found to be 1.647 μM. researchgate.net For comparison, the same study reported the IC50 for the related compound methoxetamine (MXE) to be 0.841 μM, and for the well-known NMDA antagonist MK-801 to be 0.060 μM, indicating that while potent, MXPr is less potent than these two compounds at the NMDA receptor. researchgate.net

Serotonergic System Alterations (e.g., Serotonin (B10506) Levels, 5-HT2 Receptor Involvement)

There is currently no specific published research detailing the direct effects of Methoxpropamine on serotonin levels or its interaction with serotonergic receptors, including the 5-HT2 receptor.

Dopaminergic System Modulation

Specific data from preclinical models on how Methoxpropamine modulates the dopaminergic system, such as its effects on dopamine (B1211576) levels or receptor binding, are not available in the current body of scientific literature.

Noradrenergic System Modulation

There is no specific published research on the direct modulatory effects of Methoxpropamine on the noradrenergic system in preclinical models.

Behavioral Phenotypes Characterized in Preclinical Animal Models

Detailed characterization of behavioral phenotypes induced by Methoxpropamine in animal models is not yet documented. While its classification as a dissociative suggests it may produce effects similar to other NMDA antagonists, such as alterations in motor activity and potential for reinforcement, specific studies are needed for confirmation. Metabolic studies have been conducted in mice, identifying metabolites like desmethyl-MXPr-glucuronide and norMXPr, which is a crucial step for future toxicological and behavioral investigations. nih.govnih.gov

Locomotor Activity and Motor Coordination Research

Currently, there are no specific studies published that have investigated the effects of Methoxpropamine on locomotor activity or motor coordination in preclinical animal models.

Reinforcing Properties and Self-Administration Paradigms

There are no published studies that have directly examined the reinforcing properties of Methoxpropamine using self-administration paradigms in animal models. While a related compound, methoxetamine, has been shown to be self-administered by rats, these findings cannot be directly extrapolated to Methoxpropamine. researchgate.net

Electrophysiological Effects on Synaptic Transmission in Preclinical Brain Preparations

Electrophysiological studies are critical for understanding how a compound alters the fundamental processes of neuronal communication. Research indicates that the primary electrophysiological impact of methoxpropamine is the modulation of synaptic transmission through its interaction with glutamate (B1630785) receptors. physiology.orgresearchgate.netresearchgate.net

The principal mechanism of action for methoxpropamine is the blockade of N-methyl-D-aspartate (NMDA) receptors. physiology.orgresearchgate.netresearchgate.net This has been demonstrated in electrophysiological studies using in vitro brain preparations from mice. Specifically, research utilizing patch-clamp recordings in cartwheel cells of the dorsal cochlear nucleus—a neuron type known to express NMDA receptors—has shown that methoxpropamine effectively inhibits NMDA receptor-mediated currents. physiology.orgresearchgate.net These studies examined both NMDA-induced inward currents and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), confirming that methoxpropamine acts as an antagonist at this receptor site. By blocking these receptors, methoxpropamine reduces the flow of ions into the neuron that would normally occur upon glutamate binding, thereby inhibiting excitatory synaptic transmission. This mechanism is shared with its parent compounds, ketamine and methoxetamine. researchgate.net

Table 4: Electrophysiological Effects of Methoxpropamine

| Parameter | Experimental Model | Effect of Methoxpropamine |

|---|---|---|

| NMDA Receptor-Mediated Currents | Cartwheel cells in mouse dorsal cochlear nucleus. physiology.orgresearchgate.net | Inhibition. physiology.orgresearchgate.net |

| Excitatory Synaptic Transmission | Mouse brain preparation. physiology.org | Inhibition. physiology.org |

While direct studies specifically measuring changes in the neuronal firing rate following the application of methoxpropamine were not identified, its effects can be inferred from its known mechanism of action. Neuronal firing, or the generation of action potentials, is heavily dependent on the integration of excitatory and inhibitory synaptic inputs. The NMDA receptor plays a crucial role in excitatory signaling and synaptic plasticity, which are processes that directly influence a neuron's firing rate.

By inhibiting NMDA receptor-mediated excitatory transmission, methoxpropamine is expected to alter the firing rate of neurons. physiology.org In circuits where neuronal activity is driven by glutamatergic input acting on NMDA receptors, application of methoxpropamine would likely lead to a decrease in the neuronal firing rate. For example, in the dorsal cochlear nucleus, cartwheel cells provide potent inhibition to their postsynaptic targets; by inhibiting these inhibitory interneurons, methoxpropamine could indirectly alter the firing patterns of downstream auditory processing circuits. physiology.org

Theoretical Frameworks and Research Implications for Methoxpropamine Hydrochloride

Contributions to the Understanding of Arylcyclohexylamine Pharmacodynamics

The study of Methoxpropamine has significantly contributed to a deeper understanding of the structure-activity relationships (SAR) within the arylcyclohexylamine class of compounds. nih.govwikipedia.org Arylcyclohexylamines are characterized by a core structure consisting of a cyclohexylamine (B46788) unit with an attached aryl group. wikipedia.org Variations in this structure, such as substitutions on the aryl ring or modifications of the amine group, can dramatically alter the pharmacological profile of the resulting compound. wikipedia.orgmdpi.com

Methoxpropamine, with its 3-methoxy substitution on the phenyl ring and a propyl group on the amine, provides a key data point in the SAR landscape of arylcyclohexylamines. mdpi.com Research comparing Methoxpropamine to its analogs, such as methoxetamine (MXE) and ketamine, helps to elucidate the impact of these specific structural modifications. cfsre.orgscispace.com For instance, the presence and position of the methoxy (B1213986) group on the aryl ring are known to influence a compound's affinity for the NMDA receptor, a primary target for dissociative anesthetics. scispace.complos.org

Studies have shown that Methoxpropamine, like other arylcyclohexylamines, acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgmdpi.comscispace.com This antagonism is responsible for the characteristic dissociative effects of these compounds. mdpi.com By comparing the potency and efficacy of Methoxpropamine with other arylcyclohexylamines, researchers can refine their understanding of how specific structural features modulate NMDA receptor binding and function. nih.govscispace.com For example, research has indicated that Methoxpropamine is a potent NMDA receptor antagonist, though slightly less so than its counterpart, methoxetamine (MXE). scispace.com

Insights into the Mechanisms Underlying Novel Psychoactive Substance (NPS) Effects

The emergence of Methoxpropamine as a novel psychoactive substance (NPS) provides crucial insights into the mechanisms underlying the effects of this growing class of drugs. nih.govtandfonline.comnih.gov NPS are often designed to mimic the effects of controlled substances while circumventing existing drug laws. mdpi.comchemical-collective.com The study of their mechanisms of action is therefore critical for understanding their potential effects. nps-info.orgnih.gov

Research into Methoxpropamine has confirmed that its primary mechanism of action is the blockade of NMDA receptors, which is consistent with other dissociative NPS. scispace.comspringermedicine.com This understanding helps to explain the dissociative and hallucinogenic effects reported by users. cfsre.orgchemical-collective.com The investigation of Methoxpropamine's pharmacology contributes to a broader understanding of how subtle chemical modifications can lead to potent and potentially widespread recreational drugs. scispace.com

Methodological Advancements Arising from Methoxpropamine (hydrochloride) Research

The clandestine nature and rapid emergence of NPS like Methoxpropamine present significant challenges for forensic and analytical chemistry. researchgate.netnih.gov The need to identify and characterize these unknown substances in seized materials and biological samples has driven advancements in analytical methodologies. nih.govresearchgate.net

The identification of Methoxpropamine, first reported in Denmark in 2019, often required the use of sophisticated analytical techniques in the absence of a certified reference standard. wikipedia.orgcfsre.orgresearchgate.net Researchers have utilized a combination of methods, including:

Gas Chromatography-Mass Spectrometry (GC-MS) cfsre.orgresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) cfsre.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govresearchgate.net

Infrared (IR) Spectroscopy nih.govresearchgate.net

These multi-faceted analytical approaches have become crucial for the definitive identification and structural elucidation of new psychoactive substances. nih.gov Furthermore, research into the metabolism of Methoxpropamine has led to the identification of its major metabolites, such as N-despropyl-methoxpropamine (nor-MXPr) and O-desmethyl-methoxpropamine. researchgate.netnih.gov Identifying these metabolites is vital for developing reliable methods to detect Methoxpropamine use in toxicological screenings of biological samples like urine and hair. nih.govresearchgate.net The development of these analytical methods, spurred by the appearance of Methoxpropamine, enhances the capabilities of forensic laboratories to detect and respond to the ever-changing landscape of NPS. researchgate.netnih.gov

Conceptual Linkages with Established Dissociative Anesthetics (e.g., Ketamine, PCP) in Research

Methoxpropamine's structural and pharmacological similarities to established dissociative anesthetics like ketamine and phencyclidine (PCP) provide a crucial conceptual framework for its research. cfsre.orgresearchgate.netnih.gov These well-studied compounds serve as important comparators, allowing researchers to contextualize the properties of new analogs like Methoxpropamine. nih.govreddit.com

The primary shared mechanism of action is the non-competitive antagonism of the NMDA receptor. mdpi.comscispace.comresearchgate.net Research often directly compares the potency and effects of Methoxpropamine to those of ketamine and PCP. scispace.comresearchgate.netnih.gov For instance, one study found that while Methoxpropamine is a potent NMDA receptor antagonist, it is less potent than methoxetamine (MXE). scispace.com Another study noted that PCP generally exhibits more potent effects on dopamine (B1211576) release in certain brain regions compared to ketamine. nih.gov

Behavioral studies in animal models also draw heavily on the established effects of ketamine and PCP. nih.govresearchgate.net Researchers investigate whether Methoxpropamine produces similar dissociative-like behaviors, providing insights into its potential psychoactive effects in humans. nih.gov This comparative approach allows scientists to leverage the extensive body of knowledge on classic dissociatives to predict and understand the pharmacology of new and emerging arylcyclohexylamines. plos.orgresearchgate.net

Future Directions in Academic Research on Methoxpropamine Hydrochloride

Exploration of Undiscovered Receptor and Enzyme Interactions

While the primary mechanism of action for arylcyclohexylamines is understood to be NMDA receptor antagonism, the full spectrum of Methoxpropamine's interactions with other receptors and enzymes remains largely unexplored. researchgate.netresearchgate.net Future research should aim to elucidate a more comprehensive binding profile of Methoxpropamine.

Key Research Questions:

Beyond the NMDA receptor, what other central nervous system (CNS) receptors does Methoxpropamine interact with, and with what affinities?

Does Methoxpropamine exhibit activity at serotonin (B10506), dopamine (B1211576), or opioid receptors, similar to other arylcyclohexylamines?

What are the specific enzymatic pathways involved in the metabolism of Methoxpropamine? nih.gov

In silico docking studies could be employed as an initial screening method to predict potential binding targets. researchgate.net These computational predictions would then require validation through in vitro binding assays using a broad panel of receptor and enzyme preparations. Techniques such as radioligand binding assays and functional assays measuring second messenger responses will be crucial in quantifying the affinity and efficacy of Methoxpropamine at various targets.

Development of Advanced Preclinical Models for Complex Pharmacological Questions

To gain a deeper understanding of Methoxpropamine's complex pharmacological effects, it is imperative to move beyond simple in vitro systems and utilize more sophisticated preclinical models. nih.gov These models can provide insights into the compound's effects on neural circuits and behavior.

The development of "humanized mice" and other genetically engineered mouse models presents an opportunity to study the effects of Methoxpropamine in a system that more closely mimics human physiology. nih.gov Furthermore, advanced in vitro models like organoids and organ-on-a-chip systems can be used to investigate specific aspects of Methoxpropamine's pharmacology in a human-relevant context, aligning with the principles of the 3Rs (replacement, reduction, and refinement) in animal research. nih.gov

Potential Applications of Advanced Models:

Organ-on-a-chip systems: To study the metabolism and potential toxicity of Methoxpropamine in a controlled environment that simulates human organ function. nih.gov

Genetically engineered rodent models: To investigate the role of specific receptors and neural pathways in mediating the behavioral effects of Methoxpropamine. nih.gov

Brain slice preparations: To examine the effects of Methoxpropamine on synaptic transmission and plasticity in specific brain regions. researchgate.net

These advanced models will be instrumental in bridging the gap between in vitro data and the complex physiological and behavioral responses observed in whole organisms.

Comparative Pharmacological Research with Emerging Arylcyclohexylamine Analogs

The landscape of novel psychoactive substances is continually evolving, with the emergence of new arylcyclohexylamine analogs. researchgate.netnih.gov Comparative pharmacological studies are essential to understand the structure-activity relationships within this class of compounds and to contextualize the unique properties of Methoxpropamine.

A systematic comparison of Methoxpropamine with other arylcyclohexylamines, such as methoxetamine (MXE), deschloroketamine (B12793670) (DCK), and 3-MeO-PCP, would provide valuable insights into how subtle structural modifications influence pharmacological activity. cfsre.orgresearchgate.net These studies should involve a comprehensive assessment of receptor binding profiles, functional activity, and metabolic stability.

Table of Compared Compounds:

| Compound Name | Chemical Class | Primary Mechanism of Action |

| Methoxpropamine (MXPr) | Arylcyclohexylamine | NMDA Receptor Antagonist |

| Methoxetamine (MXE) | Arylcyclohexylamine | NMDA Receptor Antagonist |

| Deschloroketamine (DCK) | Arylcyclohexylamine | NMDA Receptor Antagonist |

| 3-MeO-PCP | Arylcyclohexylamine | NMDA Receptor Antagonist |

| Phencyclidine (PCP) | Arylcyclohexylamine | NMDA Receptor Antagonist |

| Ketamine | Arylcyclohexylamine | NMDA Receptor Antagonist |

This comparative approach will not only enhance the understanding of Methoxpropamine but also contribute to a broader knowledge of the pharmacology of arylcyclohexylamines as a class.

Design and Synthesis of Novel Research Probes and Tools Based on Methoxpropamine (hydrochloride) Scaffolding

The chemical structure of Methoxpropamine can serve as a scaffold for the design and synthesis of novel research probes and tools. nih.govnih.govresearchgate.net These tools could be invaluable for investigating the function of the NMDA receptor and other potential targets of Methoxpropamine.

Potential Research Tools:

Fluorescently labeled probes: To visualize the distribution of Methoxpropamine binding sites in neuronal tissue.

Biotinylated derivatives: For use in affinity chromatography to isolate and identify novel binding partners.

Photoaffinity labels: To irreversibly label binding sites and facilitate their identification and characterization.

The synthesis of these novel molecules would require expertise in medicinal chemistry and would be guided by computational modeling to optimize their properties for specific applications. researchgate.net The development of such tools would not only advance our understanding of Methoxpropamine's pharmacology but also provide the broader neuroscience community with valuable resources for studying receptor function. nih.gov

Q & A

Q. What are the recommended handling and storage protocols for methoxpropamine hydrochloride to ensure laboratory safety?

Methoxpropamine hydrochloride should be stored in a cool, dry environment according to manufacturer specifications (typically 2–8°C in airtight containers). No specialized handling equipment is required, but standard laboratory practices include wearing nitrile gloves and lab coats. Avoid skin/eye contact and inhalation of dust. Mechanical collection is advised for spills to prevent environmental contamination .

Q. How can researchers verify the purity and structural identity of methoxpropamine hydrochloride?

Analytical characterization should combine high-performance liquid chromatography (HPLC) for purity assessment (≥95% by area normalization) and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) can validate the molecular ion peak (m/z 297.8 for [M+H]⁺). Batch-specific certificates of analysis (CoA) from suppliers should be cross-referenced .

Q. What first-aid measures are critical for accidental exposure during experimental procedures?

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin contact: Wash with soap and water; no specific antidote required.

- Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist if irritation continues.

- Ingestion: Rinse mouth and seek medical evaluation. No acute toxicity is reported, but symptomatic monitoring is advised .

Advanced Research Questions

Q. How can contradictory data on methoxpropamine hydrochloride’s environmental toxicity be resolved in ecological risk assessments?

Although classified as a water hazard class 1 (low risk), conflicting ecological data necessitate standardized biodegradation and bioaccumulation assays. Use OECD Test Guidelines 301 (ready biodegradability) and 305 (bioaccumulation in fish) to evaluate persistence (half-life <60 days) and bioconcentration factors (BCF <500 L/kg). Environmental mobility can be assessed via soil column leaching studies .

Q. What methodological considerations are critical for designing solubility and stability studies of methoxpropamine hydrochloride in preclinical formulations?

Solubility screening should include polar solvents (e.g., ethanol, water) at 25°C, with sonication for 30 minutes to achieve concentrations up to 10 mg/mL (analogous to MXE hydrochloride ). Stability studies require HPLC-UV monitoring under varying pH (4–9), temperatures (4–40°C), and light exposure over 14 days. Degradation products should be identified via tandem MS .

Q. How can researchers optimize synthetic routes to improve methoxpropamine hydrochloride yield while minimizing impurities?

- Step 1: Use a Buchwald-Hartwig coupling for arylcyclohexylamine backbone formation, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to enhance regioselectivity.

- Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether.

- Purity control: Recrystallization from ethanol/acetone (1:3) reduces byproducts like unreacted ketone intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What strategies address discrepancies in toxicological classification between regulatory frameworks?

Methoxpropamine hydrochloride is not listed under IARC, NTP, or OSHA carcinogen databases, but conflicting GHS classifications (e.g., Cayman Chemical’s "no hazard" vs. water hazard class 1) require tiered testing:

Q. How do the pharmacological profiles of methoxpropamine hydrochloride and its analogs (e.g., MXE, ketamine) inform experimental design for receptor affinity studies?

Use radioligand binding assays (³H-MK-801 for NMDA receptor affinity) and electrophysiological patch-clamp techniques to compare IC₅₀ values. For metabolic profiling, incubate with human liver microsomes (HLM) and quantify CYP450 isoforms (e.g., CYP2B6, CYP3A4) via LC-MS/MS. Dose-response curves should span 0.1–100 µM to capture sub-micromolar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.